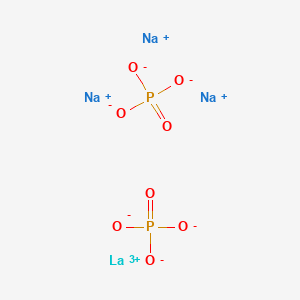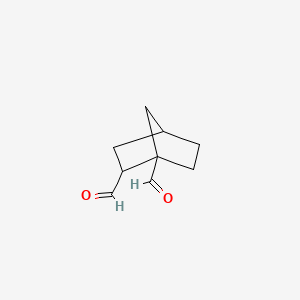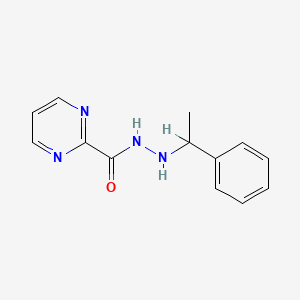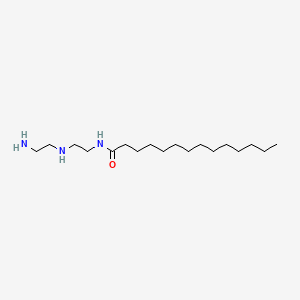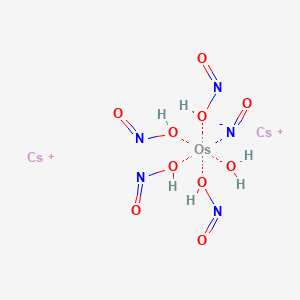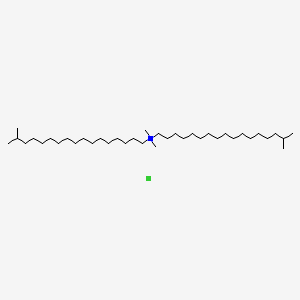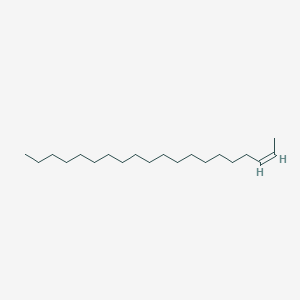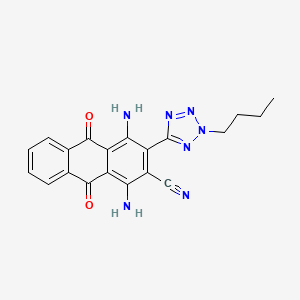![molecular formula C9H18Cl2N2NaO5PS2 B12665644 sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is a complex chemical compound with significant applications in the medical and pharmaceutical fields. It is known for its antioxidant and detoxifying properties, making it valuable in various therapeutic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate involves multiple steps. The primary synthetic route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form an intermediate, which is then reacted with sodium 2-sulfanylethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a protective agent against oxidative stress in biological systems.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. In the context of chemotherapy, it binds to and detoxifies harmful metabolites, reducing the side effects of chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-chloroethanesulfonate: Similar in structure but lacks the antioxidant properties.
Sodium 2-mercaptoethanesulfonate:
Uniqueness
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is unique due to its dual functionality as both an antioxidant and a detoxifying agent. This makes it particularly valuable in medical applications where both properties are beneficial .
Properties
Molecular Formula |
C9H18Cl2N2NaO5PS2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C7H13Cl2N2O2P.C2H6O3S2.Na/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14;3-7(4,5)2-1-6;/h4H,1-3,5-7H2;6H,1-2H2,(H,3,4,5);/q;;+1/p-1/b10-4+;; |
InChI Key |
JBADZZYDUTXNCJ-JPRUNYMKSA-M |
Isomeric SMILES |
C1CN(P(=O)(OC1)/N=C/CCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
Canonical SMILES |
C1CN(P(=O)(OC1)N=CCCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


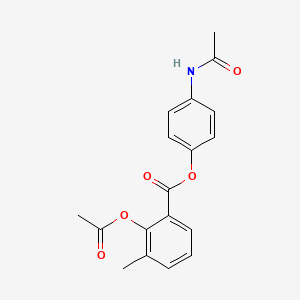

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
